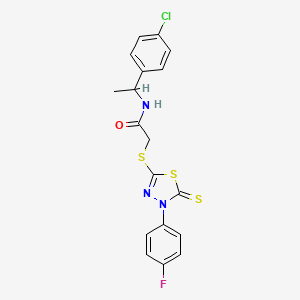
N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15ClFN3OS3 and its molecular weight is 440.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS#: 869866-06-8) is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C₁₈H₁₅ClFN₃OS₃
- Molecular Weight: 439.98 g/mol
- PubChem CID: 16252677
The compound features a thiazole ring and various substituents that contribute to its biological activity. The presence of the chlorophenyl and fluorophenyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and thiazole moieties often exhibit a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The specific biological activity of this compound has been explored in several studies.
Antimicrobial Activity
A study on thiazole derivatives indicated that compounds with similar structures often display varying degrees of antimicrobial activity. For instance:
- Antibacterial Activity: The compound was tested against several Gram-positive and Gram-negative bacteria. While some thiazole derivatives showed moderate antibacterial effects (MIC values ranging from 100 to 400 μg/mL), this compound's specific MIC values need further investigation for precise comparison with standard antibiotics like chloramphenicol .
- Antifungal Activity: Similar studies have shown that thiazole derivatives can exhibit antifungal properties. Compounds related to this structure have demonstrated effectiveness against Candida albicans and Aspergillus niger, with MIC values indicating their potential as antifungal agents .
Anticancer Activity
Thiadiazole derivatives have been recognized for their anticancer properties. Research has shown that certain derivatives can inhibit the growth of cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| 47e | T47D (Breast) | 43.4 |
| 47f | HCT116 (Colon) | 6.2 |
These findings suggest that this compound may possess similar anticancer properties due to structural similarities with effective compounds .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight how modifications to the molecular structure influence biological activity:
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as nitro or halogens has been shown to enhance activity against certain bacterial strains.
- Hydrophobic Moieties: Increasing lipophilicity by incorporating nonpolar groups can improve antibacterial efficacy.
- Thiadiazole and Thiazole Rings: These rings are crucial for the biological activity observed in related compounds.
Case Studies
Several case studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:
- Synthesis and Screening : A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activities against various pathogens. Results indicated that specific substitutions led to enhanced potency against resistant strains .
- Anticancer Studies : Research on related compounds demonstrated significant cytotoxic effects on multiple cancer cell lines, suggesting a potential pathway for therapeutic development .
Properties
Molecular Formula |
C18H15ClFN3OS3 |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-2-[[4-(4-fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H15ClFN3OS3/c1-11(12-2-4-13(19)5-3-12)21-16(24)10-26-17-22-23(18(25)27-17)15-8-6-14(20)7-9-15/h2-9,11H,10H2,1H3,(H,21,24) |
InChI Key |
QZHLFIUEMJNFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)CSC2=NN(C(=S)S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















